Rac-(2r,4r)-2-methylpiperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its chiral properties due to the presence of two stereocenters at the 2 and 4 positions.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.
Resolution of Racemates: Separating the racemic mixture into its enantiomers using chiral resolution agents.
Industrial Production Methods:
Batch Production: Conducting the synthesis in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Converting the piperidine ring to its corresponding carboxylic acid.
Reduction: Reducing the carboxylic acid group to alcohols or amines.
Substitution: Replacing hydrogen atoms on the piperidine ring with various functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-ol or Piperidine-4-amine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Studying enzyme inhibitors and receptor binding.
Medicine: Developing pharmaceuticals for treating various diseases.
Industry: Creating advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
2-Methylpiperidine
Piperidine-4-ol
Uniqueness: Rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride stands out due to its chiral nature and specific stereochemistry, which can lead to different biological activities compared to its non-chiral counterparts.
Properties
IUPAC Name |
(2R,4R)-2-methylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVCCOFVLFVGW-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807912-30-6 |
Source
|
Record name | rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.